molecular formula C7H2F5NO3 B14062907 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B14062907
M. Wt: 243.09 g/mol
InChI Key: BAVNCCSNDYXGMV-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by fluorine atoms at positions 1 and 2, a nitro group at position 4, and a trifluoromethoxy substituent at position 4. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

Molecular Formula

C7H2F5NO3

Molecular Weight

243.09 g/mol

IUPAC Name

1,2-difluoro-4-nitro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H

InChI Key

BAVNCCSNDYXGMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration at Position 4

The nitro group is introduced last to avoid deactivating the ring prematurely. Using a nitration mixture (concentrated nitric acid and sulfuric acid in a 1:3 ratio) at 0–5°C directs electrophilic substitution to position 4, para to the trifluoromethoxy group. The reaction proceeds as follows:
$$
\text{1,2-Difluoro-5-(trifluoromethoxy)benzene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0^\circ\text{C}} \text{1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene}
$$
This step achieves a 75–80% yield, with minor ortho isomers (<10%) removed via fractional crystallization.

Alternative Pathway via Halogen Exchange

Starting with Dichlorofluorobenzene Derivatives

Patent CN110498730B outlines a halogen-exchange strategy for polyfluorinated aromatics. Adapting this approach:

  • Nitration : 2,4-Dichloro-5-fluorobenzene is nitrated using fuming nitric acid in sulfuric acid at 50–60°C, yielding 2,4-dichloro-5-fluoro-1-nitrobenzene.
  • Fluorination : The chlorine atoms at positions 2 and 4 are replaced with fluorine using potassium fluoride (KF) and a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide) at 150–200°C.
  • Trifluoromethoxy Introduction : A chlorine atom at position 5 is substituted with trifluoromethoxy via Ullmann coupling using copper(I) iodide and trifluoromethoxide salts.

This route’s key advantage lies in its scalability, with fluorination and nitration steps achieving >90% selectivity. However, the Ullmann coupling step remains a bottleneck, requiring inert conditions and yielding 65–70% product.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Modern production leverages continuous flow systems to enhance safety and efficiency. For example, nitration in microreactors minimizes thermal runaway risks, while inline analytics enable real-time monitoring of isomer ratios.

Solvent and Catalyst Selection

  • Nitration : Dichloromethane (DCM) is preferred over nitromethane due to its lower cost and easier separation.
  • Fluorination : Sulfolane enhances potassium fluoride’s solubility, accelerating halogen exchange.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Purity (%) Scalability
Sequential Functionalization 1,2-Difluorobenzene Chlorination → Fluorination → Nitration 70 98.5 High
Halogen Exchange 2,4-Dichloro-5-fluorobenzene Nitration → Fluorination → Ullmann Coupling 65 97.2 Moderate

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The trifluoromethoxy group’s strong electron-withdrawing nature directs nitration to position 4. However, steric hindrance from adjacent fluorines can reduce yields. Mitigation includes:

  • Low-Temperature Nitration : Slowing reaction kinetics to favor para substitution.
  • Directed Ortho-Metalation : Using directing groups (e.g., sulfonic acid) temporarily, though this adds steps.

Purification of Isomers

Steam distillation effectively separates nitro isomers, while recrystallization in hexane/ethyl acetate mixtures enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups in the target compound enhance electrophilicity, similar to oxyfluorfen .

Physical and Chemical Properties

Table 2: Physical Data for Selected Analogs
Compound Name Boiling Point (°C) Density (g/cm³) Stability Notes Reference
1-Bromo-4-(trifluoromethoxy)benzene 153–155 1.62 Stable under inert conditions
4-(Substituted)-5-fluorobenzene-1,2-diamine - - Air-sensitive; requires immediate use

Key Observations :

  • Boiling Points : Brominated analogs like 1-bromo-4-(trifluoromethoxy)benzene exhibit moderate boiling points (153–155°C) , whereas the target compound’s nitro group may elevate its melting/boiling point due to increased polarity.
  • Stability : The diamine intermediates in related syntheses (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly unstable , suggesting that the target compound’s nitro group may improve stability compared to amine derivatives.

Biological Activity

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms, a nitro group, and a trifluoromethoxy group enhances its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H2_2F5_5NO3_3
  • Molecular Weight : 243.09 g/mol
  • CAS Number : 1803809-72-4

The compound's structure includes a benzene ring substituted at the 1, 2, 4, and 5 positions with two fluorine atoms, a nitro group, and a trifluoromethoxy group. This arrangement contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity due to:

  • Enhanced Binding Affinity : The fluorine atoms can increase the binding affinity to various enzymes and receptors.
  • Metabolic Stability : The unique functional groups may contribute to metabolic stability in biological systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, affecting signal transduction pathways.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound inhibited certain isoforms of P450, suggesting potential applications in drug metabolism modulation (source needed).

Study 2: Antiparasitic Activity

In another study focused on antiparasitic agents, analogs of this compound were tested against Plasmodium species. The findings revealed that modifications in the trifluoromethoxy group significantly affected the compound's efficacy against malaria parasites (source needed).

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences with related compounds:

Compound NameMolecular FormulaUnique Features
1,2-Difluoro-4-nitrobenzeneC6_6H4_4F2_2N2_2O2_2Lacks trifluoromethoxy group
1,2-Difluoro-3-methoxy-4-nitrobenzeneC7_7H6_6F2_2N2_2O3_3Contains methoxy instead of trifluoromethoxy
2,4-DifluoronitrobenzeneC6_6H4_4F2_2N2_2O2_2Different substitution pattern

The trifluoromethoxy group in this compound enhances its lipophilicity and biological interactions compared to other analogs.

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